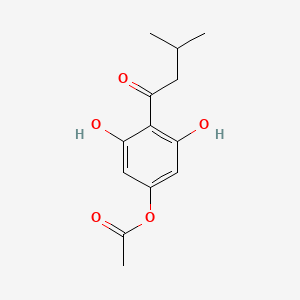![molecular formula C47H80O2 B14514865 4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] CAS No. 62747-48-2](/img/structure/B14514865.png)
4,4'-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol]: is a synthetic organic compound known for its complex structure and significant applications in various fields. This compound is characterized by its two phenolic groups connected by a propane-2,2-diyl bridge, with each phenolic group further substituted by two 2,4,4-trimethylpentan-2-yl groups. It is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] typically involves the condensation of phenolic compounds with appropriate alkylating agents. One common method involves the reaction of 2,6-bis(2,4,4-trimethylpentan-2-yl)phenol with propane-2,2-diyl dichloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Applications De Recherche Scientifique
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is utilized in various scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties due to the presence of phenolic groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Employed in the production of high-performance materials, such as resins and coatings, due to its stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] involves its interaction with molecular targets through its phenolic groups. These groups can participate in hydrogen bonding, electron donation, and radical scavenging activities. The compound’s bulky substituents provide steric hindrance, influencing its reactivity and interaction with other molecules. Pathways involved may include antioxidant mechanisms and inhibition of oxidative stress-related processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Isopropylidenediphenol (Bisphenol A): Similar in structure but lacks the bulky alkyl substituents.
4,4’-Propane-2,2-diylbis(2,6-dimethylphenol): Similar core structure but with smaller alkyl groups.
2,2-Bis(4-hydroxycyclohexyl)propane: Contains cyclohexyl groups instead of alkyl chains.
Uniqueness
4,4’-(Propane-2,2-diyl)bis[2,6-bis(2,4,4-trimethylpentan-2-yl)phenol] is unique due to its large and bulky alkyl substituents, which provide enhanced stability and resistance to degradation. This makes it particularly valuable in applications requiring high-performance materials with long-term durability.
Propriétés
Numéro CAS |
62747-48-2 |
|---|---|
Formule moléculaire |
C47H80O2 |
Poids moléculaire |
677.1 g/mol |
Nom IUPAC |
4-[2-[4-hydroxy-3,5-bis(2,4,4-trimethylpentan-2-yl)phenyl]propan-2-yl]-2,6-bis(2,4,4-trimethylpentan-2-yl)phenol |
InChI |
InChI=1S/C47H80O2/c1-39(2,3)27-43(13,14)33-23-31(24-34(37(33)48)44(15,16)28-40(4,5)6)47(21,22)32-25-35(45(17,18)29-41(7,8)9)38(49)36(26-32)46(19,20)30-42(10,11)12/h23-26,48-49H,27-30H2,1-22H3 |
Clé InChI |
KGGBKTOGXIJNCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)CC(C)(C)C)C(C)(C)C2=CC(=C(C(=C2)C(C)(C)CC(C)(C)C)O)C(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


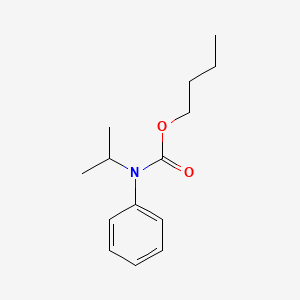
![2-[(2,2-Dichloroethenyl)carbamoyl]phenyl dodecanoate](/img/structure/B14514788.png)

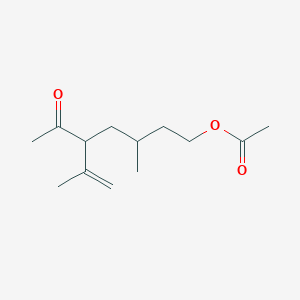

![3,3'-Dioxa-6,6'-spirobi[bicyclo[3.1.0]hexane]-2,2',4,4'-tetrone](/img/structure/B14514810.png)
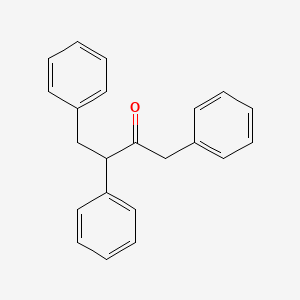
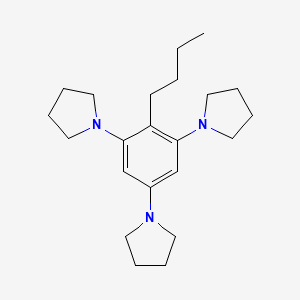


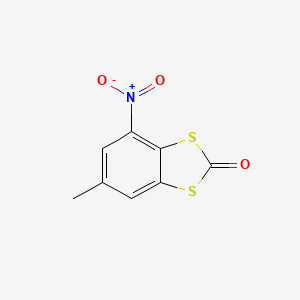
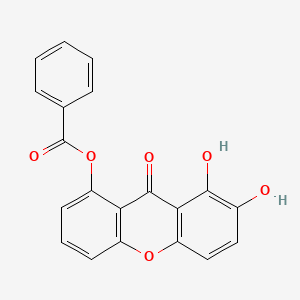
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
